2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
The compound is a quinazoline derivative, which is a class of organic compounds with a wide range of biological activities. Quinazolines have been studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents . The presence of a fluorophenyl group could potentially enhance the compound’s biological activity, as fluorine is often used in medicinal chemistry to improve a drug’s stability, selectivity, and potency .
Molecular Structure Analysis
The compound likely has a planar quinazoline core, with various substituents attached. The presence of multiple carbonyl groups could result in the formation of intramolecular hydrogen bonds, potentially stabilizing the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could undergo chemical reactions. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the thioether group could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .Scientific Research Applications
Summary of Applications
DNA-Groove Binding Agents
One notable application of this compound is its role as a DNA-groove binder. Researchers have serendipitously synthesized regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles using a one-pot cascade reaction. These compounds exhibit potential for targeting tumor cell DNA through minor groove binding . The synthesized analogs were screened for their ability to bind with a specific DNA duplex, and the most promising compound demonstrated strong binding affinity within the minor groove.
Results and Outcomes
DNA Binding Affinity
The most promising compound (e.g., 1-trifluoroacetyl-3-(4-methoxyphenyl)-5-((2-oxo-2-(4-tolyl)ethyl)thio)-1,2,4-triazole) demonstrated strong binding affinity with double-helical DNA, particularly within the minor groove. The formation of a stable complex through static quenching was observed, confirming its interaction with DNA . Further studies using various spectral techniques can provide additional insights into its binding mechanisms.
Future Directions
properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N,3-bis(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN3O3S/c1-17(2)11-13-29-25(33)20-7-10-22-23(15-20)30-27(31(26(22)34)14-12-18(3)4)35-16-24(32)19-5-8-21(28)9-6-19/h5-10,15,17-18H,11-14,16H2,1-4H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTNUNHEPWEEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide |
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